molecular formula C14H19N3OS B8433286 4-[(3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)oxy]-2,5-dimethylaniline

4-[(3-(Tert-butyl)-1,2,4-thiadiazol-5-yl)oxy]-2,5-dimethylaniline

Cat. No. B8433286
M. Wt: 277.39 g/mol
InChI Key: ZCVBZDQZWSPPAE-UHFFFAOYSA-N
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Patent
US08168567B2

Procedure details

754 mg (5.50 mmol) of 2,5-dimethyl-4-hydroxyaniline are dissolved in 5 ml of N,N-dimethylformamide and slowly treated with 242 mg (6.05 mmol) of sodium hydride. The reaction mixture is stirred for 15 min, before 972 mg (5.50 mmol) of 3-(tert-butyl)-5-chloro-1,2,4-thiadiazole are added. Subsequently, the reaction mixture is heated at 100° C. for 1 h and then cooled down to AT. After addition of 20 ml of ethyl acetate, the solution is extracted three times with water and dried over MgSO4, and the solvent is removed under vacuum (1.46 g, 94% purity, 90% yield, log P (pH 2.3)=3.29).
Quantity
754 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Quantity
972 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[C:6]([CH3:10])=[CH:5][C:3]=1[NH2:4].[H-].[Na+].[C:13]([C:17]1[N:21]=[C:20](Cl)[S:19][N:18]=1)([CH3:16])([CH3:15])[CH3:14].C(OCC)(=O)C>CN(C)C=O>[C:13]([C:17]1[N:21]=[C:20]([O:9][C:7]2[C:6]([CH3:10])=[CH:5][C:3]([NH2:4])=[C:2]([CH3:1])[CH:8]=2)[S:19][N:18]=1)([CH3:16])([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
754 mg
Type
reactant
Smiles
CC1=C(N)C=C(C(=C1)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
972 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NSC(=N1)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to AT
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum (1.46 g, 94% purity, 90% yield, log P (pH 2.3)=3.29)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=NSC(=N1)OC1=CC(=C(N)C=C1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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